molecular formula C16H17N3O B11994074 1-(4-methylphenyl)ethanone N-phenylsemicarbazone CAS No. 22454-60-0

1-(4-methylphenyl)ethanone N-phenylsemicarbazone

Cat. No.: B11994074
CAS No.: 22454-60-0
M. Wt: 267.33 g/mol
InChI Key: OOBSQOAYNWUUDX-QGOAFFKASA-N
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Description

1-(4-Methylphenyl)ethanone N-phenylsemicarbazone is a chemical compound with the molecular formula C16H17N3O and a molecular weight of 267.333 g/mol It is known for its unique structure, which includes a semicarbazone group attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone typically involves the reaction of 1-(4-methylphenyl)ethanone with N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methylphenyl)ethanone N-phenylsemicarbazone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylphenyl)ethanone N-phenylsemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone involves its interaction with specific molecular targets. The semicarbazone group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Methylphenyl)ethanone N-phenylsemicarbazone can be compared with other semicarbazone derivatives, such as:

  • 1-(4-Methylphenyl)ethanone semicarbazone
  • 1-(4-Methylphenyl)ethanone N-methylsemicarbazone
  • 1-(4-Methylphenyl)ethanone N-ethylsemicarbazone

These compounds share similar structural features but differ in their substituents on the semicarbazone group. The uniqueness of this compound lies in its specific phenyl substitution, which can influence its reactivity and applications .

Properties

CAS No.

22454-60-0

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-[(E)-1-(4-methylphenyl)ethylideneamino]-3-phenylurea

InChI

InChI=1S/C16H17N3O/c1-12-8-10-14(11-9-12)13(2)18-19-16(20)17-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,17,19,20)/b18-13+

InChI Key

OOBSQOAYNWUUDX-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)NC2=CC=CC=C2)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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